molecular formula C20H22N6O2 B5943115 3-[1-(5-cyclopropyl-1H-pyrazole-3-carbonyl)piperidin-3-yl]-4-phenyl-1H-1,2,4-triazol-5-one

3-[1-(5-cyclopropyl-1H-pyrazole-3-carbonyl)piperidin-3-yl]-4-phenyl-1H-1,2,4-triazol-5-one

Cat. No.: B5943115
M. Wt: 378.4 g/mol
InChI Key: SEVJAMYKSJRVNW-UHFFFAOYSA-N
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Description

3-[1-(5-cyclopropyl-1H-pyrazole-3-carbonyl)piperidin-3-yl]-4-phenyl-1H-1,2,4-triazol-5-one is a complex organic compound that features a combination of pyrazole, piperidine, and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(5-cyclopropyl-1H-pyrazole-3-carbonyl)piperidin-3-yl]-4-phenyl-1H-1,2,4-triazol-5-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring, the piperidine ring, and the triazole ring, followed by their coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Coupling Reagents: EDCI, DCC

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring may yield a lactam, while reduction of the pyrazole ring may yield a dihydropyrazole .

Mechanism of Action

The mechanism of action of 3-[1-(5-cyclopropyl-1H-pyrazole-3-carbonyl)piperidin-3-yl]-4-phenyl-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may modulate receptor function by binding to its ligand-binding domain . The exact pathways involved depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[1-(5-cyclopropyl-1H-pyrazole-3-carbonyl)piperidin-3-yl]-4-phenyl-1H-1,2,4-triazol-5-one is unique due to its combination of three distinct heterocyclic rings, which confer specific chemical and biological properties. This structural complexity allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

3-[1-(5-cyclopropyl-1H-pyrazole-3-carbonyl)piperidin-3-yl]-4-phenyl-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O2/c27-19(17-11-16(21-22-17)13-8-9-13)25-10-4-5-14(12-25)18-23-24-20(28)26(18)15-6-2-1-3-7-15/h1-3,6-7,11,13-14H,4-5,8-10,12H2,(H,21,22)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEVJAMYKSJRVNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=NNC(=C2)C3CC3)C4=NNC(=O)N4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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